3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Description
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride (CAS: 1987680-80-7) is a heterocyclic compound featuring a piperidine core substituted with a 1H-imidazol-2-yl group and a 1,3-thiazol-4-ylmethyl moiety. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in receptor-targeted studies. The compound’s purity is reported as 95% (HPLC), with the molecular formula C₁₃H₁₈Cl₃N₃S and a molecular weight of 370.72 g/mol .
Properties
IUPAC Name |
4-[(2-piperidin-3-ylimidazol-1-yl)methyl]-1,3-thiazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S.3ClH/c1-2-10(6-13-3-1)12-14-4-5-16(12)7-11-8-17-9-15-11;;;/h4-5,8-10,13H,1-3,6-7H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQUCWYCYFCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CSC=N3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride typically involves the formation of the thiazole and imidazole rings followed by their coupling with piperidine. The specific synthetic routes and reaction conditions can vary, but generally involve:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Imidazole Ring: This often involves the condensation of glyoxal with ammonia and an aldehyde.
Coupling with Piperidine: The thiazole and imidazole rings are then coupled with piperidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
4-[1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine Hydrochloride (CAS: 1992996-50-5)
- Structural Difference : The imidazole-thiazole substituent is attached to the 4-position of the piperidine ring instead of the 3-position.
- Physicochemical Properties :
- Implications : Positional isomerism may alter binding affinity to biological targets due to steric and electronic effects.
3-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride
- Structural Difference : Replaces the thiazol-4-ylmethyl group with a cyclopropylmethyl substituent.
- Key Features: Reduced aromaticity compared to thiazole-containing analogs. Potential for altered lipophilicity and metabolic stability .
Salt Form Variations
Functional Group Modifications
5-Methyl-2-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzoxazole
- Structural Difference : Incorporates a benzoxazole ring linked to the piperidine moiety.
- Increased molecular complexity, which may influence pharmacokinetic properties .
4-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride
- Structural Difference : Replaces the thiazole group with a pyridine ring .
- Impact : Pyridine’s basicity and hydrogen-bonding capacity could modulate receptor interactions .
Research Findings and Implications
- Thiazole vs.
- Benzoxazole Derivatives : The addition of a benzoxazole ring () introduces steric bulk, which could either improve selectivity or reduce bioavailability depending on the target .
Biological Activity
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
- Molecular Formula : C₁₂H₁₇Cl₃N₄S
- Molecular Weight : 284.81 g/mol
- CAS Number : 1992996-50-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇Cl₃N₄S |
| Molecular Weight | 284.81 g/mol |
| CAS Number | 1992996-50-5 |
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives, including those with thiazole substitutions, exhibit significant antibacterial properties. For instance, a study investigating various imidazole derivatives found that compounds similar to 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine showed strong activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentrations (MICs) ranged from 1 to 4 μg/mL for some derivatives against resistant bacterial strains .
The proposed mechanism of action for these compounds often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways critical to bacterial survival. The thiazole and imidazole rings contribute to the interaction with bacterial enzymes and receptors, enhancing the compound's efficacy against resistant strains .
Anticancer Potential
In addition to antimicrobial activity, there is emerging evidence that compounds like 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine may have anticancer properties. Studies have focused on their ability to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. Certain derivatives have shown selective inhibition against CA II isoform with inhibition constants in the range of 57.7–98.2 µM . This selectivity suggests potential therapeutic applications in cancer treatment.
Cytotoxicity Assessment
Cytotoxicity studies indicate that while these compounds exhibit potent antibacterial and anticancer activities, they also demonstrate low toxicity to human liver cells (HepG2) at concentrations up to 100 μM. This safety profile is crucial for their development as therapeutic agents .
Table 2: Summary of Biological Activities
Study on Antibacterial Efficacy
A comprehensive study evaluated a series of imidazole derivatives for their antibacterial efficacy against multidrug-resistant strains. Among these, compounds structurally related to 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine were highlighted for their potent activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antibacterial potency .
Research on Anticancer Applications
In another pivotal research effort, derivatives were tested for their ability to inhibit tumor-associated carbonic anhydrases. The findings indicated that specific substitutions on the imidazole ring significantly enhanced selectivity towards CA II over other isoforms, suggesting a targeted approach for cancer therapy utilizing these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
